molecular formula C17H15Cl2N5O B3006201 5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-16-7

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3006201
CAS No.: 899737-16-7
M. Wt: 376.24
InChI Key: PHCYUIDNNAULLB-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15Cl2N5O and its molecular weight is 376.24. The purity is usually 95%.
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Scientific Research Applications

Ruthenium-catalyzed Synthesis of 5-amino-1,2,3-triazole-4-carboxylates

Ruthenium-catalyzed synthesis provides a protocol to prepare triazole-based scaffolds, showcasing the compound's role in creating peptidomimetics or biologically active compounds. This method overcomes the limitations of the Dimroth rearrangement, allowing for the development of HSP90 inhibitors and triazole-containing dipeptides with structural motives typical of turn inducers (Ferrini et al., 2015).

Synthesis of 8-azapurines from Triazole Carboxamides

The synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides demonstrates the utility of triazole derivatives in creating nucleoside analogs with potential biological activities. This process involves condensation reactions to yield products with significant physical properties, highlighting the triazole's contribution to heterocyclic chemistry (Albert & Trotter, 1979).

Antimicrobial Activities of Triazole Derivatives

The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities showcases the potential pharmaceutical applications of triazole compounds. Some derivatives demonstrated good to moderate activities against various microorganisms, indicating the significance of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Antiavian Influenza Virus Activity

A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity. This research highlights the potential of triazole derivatives in combating viral infections, offering a new avenue for the development of antiviral drugs (Hebishy et al., 2020).

Discovery of Antimicrobial Agents

The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents illustrates the compound's role in synthesizing novel antimicrobial compounds. These series showed moderate to good activities against primary pathogens, demonstrating the triazole derivatives' potential in developing new antimicrobial therapies (Pokhodylo et al., 2021).

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c18-13-7-5-11(6-8-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-1-2-4-14(12)19/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCYUIDNNAULLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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